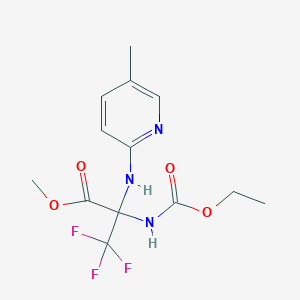![molecular formula C24H17Cl2F3N4O2S B11078558 2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11078558.png)
2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C24H18ClF3N4OS , is a fascinating member of the triazole family. Its structure combines a 1,2,4-triazole ring with various aromatic substituents, resulting in intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:
The synthetic routes to prepare this compound involve sequential reactions
-
Formation of the Triazole Ring
- The 1,2,4-triazole ring is typically synthesized via cyclization reactions, often involving hydrazine derivatives and carbonyl compounds.
- In this case, the 2,4-dichlorophenyl and 2-methoxyphenyl groups are introduced during the cyclization step.
-
Sulfanylation
- The sulfanyl group (–SH) is introduced using appropriate reagents.
- The reaction conditions are carefully controlled to achieve high yield and selectivity.
-
Acetylation
- The final step involves acetylating the nitrogen atom adjacent to the triazole ring.
- The trifluoromethylphenyl group is incorporated during this step.
Industrial Production:
While industrial-scale production methods may vary, the principles remain consistent. Large-scale synthesis typically involves optimized reaction conditions, efficient purification, and safety considerations.
Chemical Reactions Analysis
This compound participates in various reactions:
Oxidation and Reduction:
Substitution Reactions:
Scientific Research Applications
This compound finds applications across disciplines:
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular components, signaling pathways, or enzymatic processes. Further studies are needed to elucidate its mode of action fully.
Comparison with Similar Compounds
While this compound stands out due to its unique combination of substituents, similar compounds include:
Properties
Molecular Formula |
C24H17Cl2F3N4O2S |
|---|---|
Molecular Weight |
553.4 g/mol |
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H17Cl2F3N4O2S/c1-35-20-9-5-4-8-19(20)33-22(15-11-10-14(25)12-17(15)26)31-32-23(33)36-13-21(34)30-18-7-3-2-6-16(18)24(27,28)29/h2-12H,13H2,1H3,(H,30,34) |
InChI Key |
ZWJRSCPNMYQKNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chloro-4-fluorophenyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11078496.png)
![7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11078502.png)
![1-Ethyl-6-fluoro-7-[4-[(2-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B11078508.png)
![ethyl 1-(4-butylphenyl)-4-[(4-butylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11078511.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate](/img/structure/B11078514.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-nitrobenzamide](/img/structure/B11078522.png)
![2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11078528.png)
![1-[(E)-phenyldiazenyl]-1-(trimorpholin-4-yl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B11078546.png)
![(1E)-1-methoxy-N-[3-(4-methylphenyl)oxadiazol-3-ium-5-yl]methanimidate](/img/structure/B11078589.png)
![(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(2-methoxyphenyl)methanone](/img/structure/B11078594.png)
![3-(4-Chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B11078598.png)
![4-[5-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11078603.png)
![11-(2-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11078606.png)
